molecular formula C16H17N3O3S B11122285 N-(4-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11122285
M. Wt: 331.4 g/mol
InChI Key: UPODSJXKYWFDLW-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with nitrous acid can yield the benzoxadiazole core.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Butyl-Substituted Phenyl Ring: The final step involves the coupling of the butyl-substituted phenyl ring to the benzoxadiazole-sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: N-bromosuccinimide, halogenating agents, solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized benzoxadiazole derivatives, while reduction can lead to reduced sulfonamide derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring can interact with biological macromolecules, leading to changes in their structure and function. The sulfonamide group may also play a role in modulating enzyme activity and protein interactions. Further research is needed to elucidate the precise molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a benzoxadiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H17N3O3S/c1-2-3-5-12-8-10-13(11-9-12)19-23(20,21)15-7-4-6-14-16(15)18-22-17-14/h4,6-11,19H,2-3,5H2,1H3

InChI Key

UPODSJXKYWFDLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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